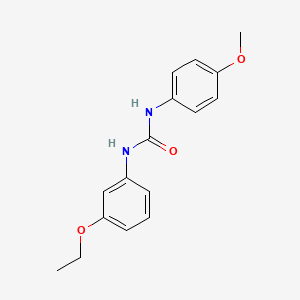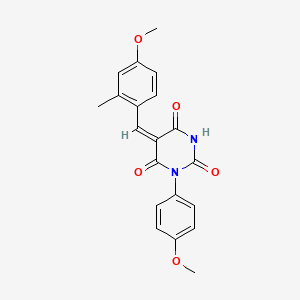![molecular formula C18H16Cl2N4OS B4892242 N-(2,4-dichlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4892242.png)
N-(2,4-dichlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2,4-dichlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea derivatives typically involves the reaction of acylazides with suitable amino-thiadiazoles. For instance, derivatives similar to the target compound have been synthesized through the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, confirmed by IR, 1H NMR, and elemental analysis (Song Xin-jian et al., 2006). These methods demonstrate the versatility and adaptability of the synthetic routes towards generating various urea derivatives.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical and biological properties of a compound. For compounds in the urea category, structural characterization is typically achieved through techniques like X-ray crystallography, NMR, MS, and IR. One study detailed the crystal structure of a similar N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, highlighting the planarity of the urea scaffold and the presence of intramolecular N–H···O hydrogen bonds (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
The urea group in these compounds can participate in various chemical reactions, primarily due to the reactivity of the -NH- and -CO- functional groups. These reactions include hydrogen bonding, which plays a significant role in molecular recognition processes, influencing the compound's biological activity. The intermolecular π–π stacking interactions observed in similar compounds suggest potential applications in designing materials with specific electronic or photonic properties (Xin-jian Song et al., 2008).
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-2-13(11-6-4-3-5-7-11)16-23-24-18(26-16)22-17(25)21-15-9-8-12(19)10-14(15)20/h3-10,13H,2H2,1H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZSFSBCZKXTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892164.png)

![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892177.png)
![2-(methoxymethyl)-5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4892181.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4892199.png)
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4892205.png)

![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(8-quinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892218.png)
![2-chloro-5-nitrobenzoic acid - 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine (1:1)](/img/structure/B4892234.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4892246.png)
![N-(5-chloro-2-pyridinyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4892259.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892262.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B4892265.png)
